molecular formula C18H15NOS B7789242 3-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indol-4-one

3-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B7789242
M. Wt: 293.4 g/mol
InChI Key: KVSCMVZNJYBBHJ-UHFFFAOYSA-N
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Description

3-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indol-4-one is a heterocyclic compound that features a unique structure combining an indole core with phenyl and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted ketone with a thiophene derivative in the presence of a suitable catalyst can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indol-4-one exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined indole and thiophene moieties, which confer distinct electronic and steric properties. These features make it a valuable scaffold for designing new molecules with specific biological activities.

Properties

IUPAC Name

3-phenyl-6-thiophen-2-yl-1,5,6,7-tetrahydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c20-16-10-13(17-7-4-8-21-17)9-15-18(16)14(11-19-15)12-5-2-1-3-6-12/h1-8,11,13,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSCMVZNJYBBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC=C2C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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